4-(2,3-Dihydroxypropoxy)benzaldehyde
Description
4-(2,3-Dihydroxypropoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 2,3-dihydroxypropoxy group at the para position. Its molecular formula is C₁₀H₁₂O₅, with a molecular weight of 212.20 g/mol . The compound features two hydroxyl groups on the propoxy side chain, enhancing its hydrophilicity and enabling hydrogen bonding, which is critical in biochemical interactions.
For example, benzaldehyde derivatives are often synthesized via nucleophilic substitution or etherification reactions. describes the synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde using 3,4-dihydroxybenzaldehyde and benzyl bromide in acetonitrile with NaHCO₃ as a base . Similarly, the dihydroxypropoxy group in this compound may be introduced via epoxide ring-opening or glycidol coupling under basic conditions.
Applications: The compound serves as a key intermediate in pharmaceutical synthesis. highlights its use in a condensation reaction with Fmoc phenylalanine to develop inhibitors of protein-protein interactions, particularly for cyclin-dependent kinase (CDK) inhibitors .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2 |
InChI Key |
QEZPUQMNWKYVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(CO)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 4-(2,3-dihydroxypropoxy)benzaldehyde derivatives can exhibit anticancer properties. For example, the compound has been studied in the context of developing new antineoplastic agents. Its structural modifications have shown promise in inhibiting cancer cell proliferation by targeting specific pathways in cancer metabolism .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it has been noted for its role as an inhibitor of mitogen-activated protein kinase kinase (EC 2.7.12.2), which is critical in regulating cell growth and differentiation .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions. This versatility makes it useful for synthesizing more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Synthesis of Arylamides
A notable application involves the synthesis of N-(2,3-dihydroxypropyl)arylamides through a highly enantioselective process. The compound acts as a precursor that undergoes transformation under specific reaction conditions to yield high-purity products with significant yields .
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Coatings and Adhesives
The compound's reactivity allows it to be utilized in formulating advanced coatings and adhesives. Its hydroxyl groups can participate in cross-linking reactions, leading to the development of durable materials with improved adhesion properties .
Comparison with Similar Compounds
Key Observations:
Hydrophilicity : The dihydroxypropoxy group in the target compound enhances water solubility compared to methoxy-substituted analogs like Syringaldehyde or 3,4-Dimethoxybenzaldehyde. This property is advantageous in drug formulations requiring aqueous compatibility .
Reactivity: The hydroxyl groups on the propoxy chain enable participation in hydrogen bonding and esterification reactions, as seen in , where it forms covalent bonds with amino acids . In contrast, methoxy groups (e.g., in Syringaldehyde) are electron-donating but less reactive in nucleophilic substitutions .
Biological Activity: Syringaldehyde exhibits radioprotective effects by reducing DNA damage via antioxidant activity and Akt pathway activation . Anti-inflammatory benzaldehydes () suggest structural analogs of this compound could inhibit MAPK/NF-κB pathways, though direct evidence is lacking .
Q & A
Q. What are the optimal synthetic routes for 4-(2,3-dihydroxypropoxy)benzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, Fmoc-protected phenylalanine reacts with this compound in DMF using HBTU and DIEA as coupling agents. Temperature control (ambient to 50°C) and solvent purity are critical to avoid side reactions. Yields typically range from 60–75% after column chromatography purification . Alternative routes involve nucleophilic substitution of 4-hydroxybenzaldehyde with glycidol derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
Q. How is this compound purified, and what analytical techniques validate its purity?
- Methodology : Purification often employs silica gel chromatography with gradient elution (ethyl acetate/hexane). Purity validation uses HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) with UV visualization. Melting point analysis (expected range: 120–125°C) and elemental analysis (C, H, O within ±0.3% of theoretical values) further confirm purity .
Q. What spectroscopic methods are used for structural characterization?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 9.80 (aldehyde proton), δ 7.80–7.40 (aromatic protons), δ 4.20–3.60 (dihydroxypropoxy protons). ¹³C NMR confirms carbonyl (δ 190–192 ppm) and ether linkages .
- MS : High-resolution mass spectrometry (HRMS) in positive ion mode provides exact mass (e.g., [M+H]⁺ at m/z 211.0975) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodology : The dihydroxypropoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. Steric hindrance from the propoxy chain reduces reactivity at the ortho position. Kinetic studies (e.g., monitoring aldehyde conversion via UV-Vis) and computational modeling (DFT calculations) quantify these effects. Contrast with derivatives lacking the dihydroxy group (e.g., 4-methoxybenzaldehyde) reveals a 20–30% rate enhancement .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies in antimicrobial or antioxidant assays often arise from impurities or solvent effects. Reproducibility requires:
- Standardized assay protocols (e.g., MIC testing per CLSI guidelines).
- Control experiments with purified intermediates (e.g., testing 4-hydroxybenzaldehyde for baseline activity).
- Solvent normalization (DMSO ≤1% v/v to avoid cytotoxicity) .
Q. How can NMR data distinguish this compound from its regioisomers or degradation products?
- Methodology : 2D NMR (COSY, HSQC) resolves overlapping signals. For example:
- Dihydroxypropoxy chain : COSY correlations between δ 3.80 (CH₂OH) and δ 3.60 (CHOH) confirm connectivity.
- Degradation products : Absence of aldehyde proton (δ 9.80) or new carbonyl peaks (e.g., carboxylic acid at δ 170–175 ppm) indicate oxidation .
Q. What role does this compound play in designing non-ATP competitive kinase inhibitors?
- Methodology : The aldehyde group forms Schiff bases with lysine residues in kinase ATP-binding pockets. Structure-activity relationship (SAR) studies involve:
- Modifying the dihydroxypropoxy chain length (e.g., ethylene glycol vs. glycerol derivatives).
- Screening against CDK2/cyclin E via fluorescence polarization assays. IC₅₀ values correlate with substituent hydrophobicity (logP 1.2–1.8 optimal) .
Methodological Notes
- Contradictions in Solubility Data : Reported solubility in water (8.45 mg/mL at 25°C) may vary due to polymorphism. Use lyophilization from tert-butanol/water mixtures to ensure consistent crystal form .
- Synthetic Byproducts : Trace brominated impurities (from 4-(bromomethyl)benzaldehyde precursors) can skew biological results. ICP-MS detects residual bromine (<10 ppm acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
